molecular formula C73H100BrN19O20S B1254998 Halicylindramide D CAS No. 172548-80-0

Halicylindramide D

Cat. No. B1254998
CAS RN: 172548-80-0
M. Wt: 1675.7 g/mol
InChI Key: LCUFSEOEZNOMTE-HUKYMJEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halicylindramide D, also known as Halicylindramide D, is a useful research compound. Its molecular formula is C73H100BrN19O20S and its molecular weight is 1675.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Halicylindramide D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Halicylindramide D including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

172548-80-0

Product Name

Halicylindramide D

Molecular Formula

C73H100BrN19O20S

Molecular Weight

1675.7 g/mol

IUPAC Name

(2S)-3-[[(3R,9R,12S,15S,16R)-3-(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-benzyl-13,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C73H100BrN19O20S/c1-37(2)58(90-69(106)59(38(3)4)89-67(104)54-20-14-28-93(54)70(107)50(87-61(98)39(5)82-36-94)30-42-21-23-44(74)24-22-42)68(105)86-49(31-43-33-80-46-18-12-11-17-45(43)46)64(101)84-47(19-13-27-79-73(77)78)63(100)88-52(35-114(110,111)112)65(102)91-60-40(6)113-72(109)51(32-56(76)96)83-57(97)34-81-62(99)48(29-41-15-9-8-10-16-41)85-66(103)53(25-26-55(75)95)92(7)71(60)108/h8-12,15-18,21-24,33,36-40,47-54,58-60,80H,13-14,19-20,25-32,34-35H2,1-7H3,(H2,75,95)(H2,76,96)(H,81,99)(H,82,94)(H,83,97)(H,84,101)(H,85,103)(H,86,105)(H,87,98)(H,88,100)(H,89,104)(H,90,106)(H,91,102)(H4,77,78,79)(H,110,111,112)/t39-,40-,47+,48-,49-,50+,51-,52-,53+,54+,58+,59-,60+/m1/s1

InChI Key

LCUFSEOEZNOMTE-HUKYMJEXSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)[C@@H](CS(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)Br)NC(=O)[C@@H](C)NC=O

SMILES

CC1C(C(=O)N(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)Br)NC(=O)C(C)NC=O

Canonical SMILES

CC1C(C(=O)N(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)O1)CC(=O)N)CC2=CC=CC=C2)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)Br)NC(=O)C(C)NC=O

synonyms

halicylindramide D

Origin of Product

United States

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